Caproyl tyrosine
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Overview
Description
Caproyl tyrosine is a compound that combines the amino acid tyrosine with a caproyl group, which is derived from capric acid (decanoic acid). This compound is primarily known for its applications in the cosmetic and pharmaceutical industries, where it is used for its skin-conditioning properties and its ability to enhance the absorption of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Caproyl tyrosine is typically synthesized through an acylation reaction, where the hydroxyl group of tyrosine is acylated with caproyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Caproyl tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the caproyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Caproyl tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enhancing the absorption of peptides and proteins.
Medicine: Investigated for its potential in drug delivery systems, particularly for poorly absorbed drugs.
Industry: Used in cosmetics for its skin-conditioning properties and in pharmaceuticals for its absorption-enhancing effects.
Mechanism of Action
Caproyl tyrosine enhances the absorption of other compounds by increasing the fluidity of cell membranes and decreasing the expression of tight junction proteins such as claudin-4, occludin, and ZO-1. This allows for greater paracellular and transcellular transport of drugs and other molecules.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A non-essential amino acid used in protein synthesis.
N-Acetyl L-Tyrosine: A derivative of tyrosine with better solubility and absorption.
DL-Phenylalanine: A combination of phenylalanine and tyrosine used in supplements.
Uniqueness
Caproyl tyrosine is unique due to its ability to enhance the absorption of other compounds, making it valuable in drug delivery and cosmetic formulations. Its combination of a fatty acid moiety with an amino acid allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility.
Properties
CAS No. |
30664-77-8 |
---|---|
Molecular Formula |
C19H29NO4 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
InChI Key |
DJPVXOYGQKTRPA-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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